

# Ferrous Bisglycinate: A Comparative Meta-Analysis of Randomized Controlled Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *vitaferro*

Cat. No.: *B1166582*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ferrous bisglycinate with other iron formulations, based on a meta-analysis of randomized controlled trials (RCTs). It is intended to be an objective resource, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to inform research and development in the field of iron supplementation.

## Executive Summary

Iron deficiency remains a significant global health issue, and oral iron supplementation is a primary intervention strategy. Traditional iron salts, such as ferrous sulfate, are widely used but are often associated with poor bioavailability and gastrointestinal side effects, leading to poor compliance. Ferrous bisglycinate, an iron-amino acid chelate, has emerged as a promising alternative with evidence suggesting improved efficacy and tolerability.

A systematic review and meta-analysis of 17 RCTs conducted by Miller et al. (2023) provides robust evidence for the comparison of ferrous bisglycinate with other iron supplements.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#) This guide synthesizes the findings from this meta-analysis and other relevant clinical trials to provide a clear comparison of performance.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the meta-analysis, focusing on efficacy in raising hemoglobin and ferritin levels, and the incidence of gastrointestinal (GI) adverse events.

**Table 1: Efficacy of Ferrous Bisglycinate vs. Other Iron Supplements in Pregnant Women**

| Outcome Measure                 | Comparison                                      | Standardized Mean Difference (SMD) / Incidence Rate Ratio (IRR) |                              |                 | Key Findings                                                                                                                                            |
|---------------------------------|-------------------------------------------------|-----------------------------------------------------------------|------------------------------|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                 |                                                 | Difference (SMD) / Incidence Rate Ratio (IRR)                   | 95% Confidence Interval (CI) | P-value         |                                                                                                                                                         |
| Hemoglobin Concentration        | Ferrous Bisglycinate vs. Other Iron Supplements | 0.54 g/dL                                                       | 0.15 to 0.94                 | < 0.01          | Ferrous bisglycinate supplementation for 4–20 weeks resulted in significantly higher hemoglobin concentration s in pregnant women.[1][2][3][7][5][6][8] |
| Ferritin Concentration          | Ferrous Bisglycinate vs. Other Iron Supplements | 0.31 µg/L                                                       | -0.11 to 0.73                | Not Significant | A non-significant trend towards higher ferritin concentration s was observed with ferrous bisglycinate in pregnant women.[1][9]                         |
| Gastrointestinal Adverse Events | Ferrous Bisglycinate vs. Other Iron Supplements | 0.36                                                            | 0.17 to 0.76                 | < 0.01          | Supplementation with ferrous bisglycinate resulted in a                                                                                                 |

64% lower incidence of reported GI adverse events compared to other iron supplements.

[1][2][9][8][10]

**Table 2: Efficacy of Ferrous Bisglycinate vs. Other Iron Supplements in Children**

| Outcome Measure          | Comparison                                                                                       | Pooled Standardized Mean Difference (SMD) | Key Findings                                                                                                                                                                    |
|--------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hemoglobin Concentration | Ferrous Bisglycinate vs. Other Iron Supplements (including ferrous sulfate and polymaltose iron) | Not Significantly Different               | No significant differences in hemoglobin concentrations were detected between children supplemented with ferrous bisglycinate and those receiving other iron supplements.[1][3] |
| Ferritin Concentration   | Ferrous Bisglycinate vs. Other Iron Supplements                                                  | Not Significantly Different               | No significant differences in ferritin concentrations were detected between the two groups of children.[1][3]                                                                   |

## Experimental Protocols

The methodologies of the RCTs included in the meta-analysis share common features designed to rigorously assess the efficacy and tolerability of the iron supplements. Below is a generalized protocol based on these trials.

#### 1. Study Design:

- Randomized, controlled, and often double-blinded to minimize bias.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Parallel-group design, where one group receives ferrous bisglycinate and the comparator group receives another iron formulation (e.g., ferrous sulfate, ferrous fumarate).

#### 2. Participant Population:

- Primarily focused on populations at high risk for iron deficiency anemia, such as pregnant women and children.[\[1\]](#)[\[3\]](#)
- Inclusion criteria often include specific hemoglobin and ferritin level thresholds indicative of iron deficiency.
- Exclusion criteria typically include severe anemia requiring immediate medical intervention, known gastrointestinal disorders that could affect absorption, and the use of other iron supplements or medications that could interfere with the study outcomes.[\[1\]](#)

#### 3. Intervention:

- Investigational Arm: Oral administration of ferrous bisglycinate. Dosages in the analyzed trials for pregnant women typically ranged from 15-30 mg of elemental iron daily.[\[5\]](#)
- Comparator Arm: Oral administration of other iron salts, such as ferrous sulfate or ferrous fumarate, with elemental iron dosages often being higher than the ferrous bisglycinate arm (e.g., 40-100 mg).[\[5\]](#)
- Duration: Supplementation periods in the meta-analysis ranged from 4 to 20 weeks.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[6\]](#)

#### 4. Outcome Measures:

- Primary Outcomes:

- Change in hemoglobin concentration (g/dL).
- Change in serum ferritin concentration (µg/L).
- Secondary Outcomes:
  - Incidence and severity of self-reported gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).
  - Adherence to the supplementation regimen.

## 5. Data Collection and Analysis:

- Blood samples are collected at baseline and at specified follow-up intervals to measure hematological parameters.
- Adverse events are systematically recorded throughout the study period.
- Statistical analyses, such as calculating the standardized mean difference for continuous outcomes and incidence rate ratios for adverse events, are used to compare the groups.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[7\]](#)[\[6\]](#)

## Visualizations

### Signaling Pathway: Ferrous Bisglycinate Absorption

The proposed mechanism for the superior bioavailability and tolerability of ferrous bisglycinate is its unique absorption pathway. As an amino acid chelate, it is absorbed intact through the dipeptide pathways in the small intestine, bypassing the traditional non-heme iron absorption pathway which is more susceptible to dietary inhibitors.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mamasselect.com](http://mamasselect.com) [mamasselect.com]

- 2. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Ferrous Bisglycinate and Folinic Acid in the Control of Iron Deficiency in Pregnant Women: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. balchem.com [balchem.com]
- 11. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedfrontiers.org [biomedfrontiers.org]
- To cite this document: BenchChem. [Ferrous Bisglycinate: A Comparative Meta-Analysis of Randomized Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166582#a-meta-analysis-of-randomized-controlled-trials-on-ferrous-bisglycinate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)